Bis(pentane-2,4-dionato-O,O')barium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

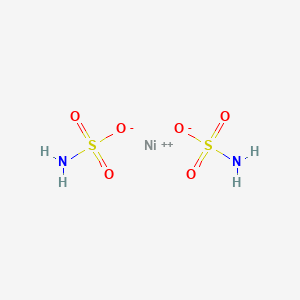

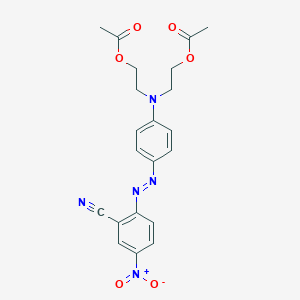

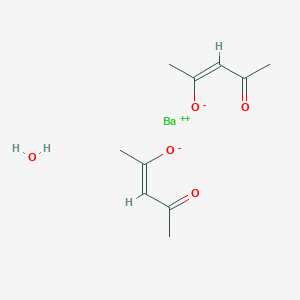

Bis(pentane-2,4-dionato-O,O’)barium, also known as Barium 2,4-pentanedionate, is a chemical compound with the molecular formula C10H14BaO4 and a molecular weight of 353.56 g/mol. It is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for Bis(pentane-2,4-dionato-O,O’)barium were not found, similar compounds have been synthesized through reactions involving pentane-2,4-dionato complexes. For instance, Copper (II) bis (pentane-2,4-dionato-κ 2 O, O ′) compounds with 2-pyridone and 3-hydroxypyridine were prepared by the reaction of bis (pentane-2,4-dionato-κ 2 O, O ′)copper (II) with selected ligands .Physical And Chemical Properties Analysis

Barium is a member of the alkaline-earth family of metals (Group 2 in the periodic table). It is a relatively common element, ranking approximately 14th in natural abundance in the Earth’s crust .Scientific Research Applications

1. Supramolecular Aggregation and Coordination Compounds :Bis(pentane-2,4-dionato-O,O')barium, when involved with copper(II) compounds, displays diverse supramolecular aggregation. The studies reveal different types of crystal aggregation influenced by methyl substituents on pyridine, showcasing its role in intricate molecular architectures (Perdih, 2012). Additionally, the coordination of copper(II) in these compounds is influenced by the choice of ligands, leading to distinct crystal structures and hydrogen-bonding patterns (Perdih, 2012).

2. Buffer Layer Formation in Material Sciences :Barium titanate buffer layers have been successfully applied to cube-textured Ni-tapes, indicating the compound's role in advanced material applications. This process involves a chemical solution deposition route, where barium acetate solutions are mixed with bis(pentane-2,4-dionato)-titanium(IV)-oxide, showcasing its utility in the fabrication of oriented, in-plane aligned buffer layers (Staller & Gritzner, 2008).

3. Building Block for Coordination Polymers :Bis(3-cyano-pentane-2,4-dionato) Co(II) complexes have been explored as linear building blocks for coordination polymers. The simplicity of these structures allows them to combine effectively with bulky oligopyridines, leading to the formation of 2-D and 1-D coordination polymers with potential applications in various scientific fields (Yoshida, Nishikiori, & Yuge, 2013).

4. Corrosion Inhibition in Metal Surfaces :Ketene dithioacetal derivatives, related to pentane-2,4-dione, have been studied for their capacity to inhibit copper corrosion in acidic environments. The presence of these compounds significantly decreases the corrosion rate, indicating their potential as protective agents for metal surfaces (Fiala et al., 2007).

Safety and Hazards

Mechanism of Action

Mode of Action

For example, in a similar compound, the metal ion is four-coordinated by O atoms from two chelating pentane-2,4-dionate (acetylacetonate, acac) anionic ligands in a slightly distorted square-planar manner .

Biochemical Pathways

The compound’s ability to form complexes suggests that it could potentially interact with various biochemical pathways .

Pharmacokinetics

Like other barium compounds, it is expected to have low solubility and bioavailability .

Action Environment

The action, efficacy, and stability of Barium acetylacetonate can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(pentane-2,4-dionato-O,O')barium involves the reaction of barium hydroxide with pentane-2,4-dione in the presence of a suitable solvent. The resulting product is then reacted with pentane-2,4-dione again to form the final compound.", "Starting Materials": [ "Barium hydroxide", "Pentane-2,4-dione", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve barium hydroxide in a suitable solvent, such as ethanol or methanol.", "Step 2: Add pentane-2,4-dione to the solution and stir at room temperature for several hours.", "Step 3: Filter the resulting product and wash with a suitable solvent to remove any impurities.", "Step 4: Dissolve the obtained product in a suitable solvent.", "Step 5: Add pentane-2,4-dione to the solution and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash with a suitable solvent to remove any impurities.", "Step 7: Dry the final product under vacuum and store in a dry place." ] } | |

CAS RN |

12084-29-6 |

Molecular Formula |

C10H14BaO4 |

Molecular Weight |

335.54 g/mol |

IUPAC Name |

barium(2+);4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Ba/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |

InChI Key |

DJHZYHWLGNJISM-UHFFFAOYSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Ba+2] |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |

Other CAS RN |

12084-29-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Q & A

Q1: How does Barium acetylacetonate interact with PEDOT:PSS and what are the downstream effects?

A1: Barium acetylacetonate (Ba(acac)2) interacts with Poly(3,4-ethylenedioxythiophene)polystyrene sulfonate (PEDOT:PSS) through its barium cations. Molecular dynamics simulations suggest these cations interact with both the aromatic rings of the PEDOT [] and the negatively charged sulfonate groups in PSS []. At high concentrations, this interaction leads to PEDOT dedoping and precipitation, leaving behind a solution primarily composed of barium polystyrene sulfonate (Ba–PSS) []. This interaction is significant because it allows for work function modification of PEDOT:PSS, making it more suitable for electron injection and extraction in organic electronic devices [].

Q2: What are the structural characteristics of Barium acetylacetonate and how is it characterized?

A2: Barium acetylacetonate, also known as Bis(pentane-2,4-dionato-O,O')barium, has the molecular formula Ba(C5H7O2)2. While the provided abstracts don't specify its molecular weight or spectroscopic data, these can be readily determined through various analytical techniques. For instance, its structure can be characterized using X-ray diffraction, and its purity assessed with techniques like elemental analysis.

Q3: Can you elaborate on the applications of Barium acetylacetonate in material science, particularly its role in synthesizing barium titanate (BaTiO3)?

A3: Barium acetylacetonate serves as a crucial precursor in the sol-gel synthesis of barium titanate (BaTiO3) []. This method offers advantages over traditional solid-state reactions, allowing for lower synthesis temperatures and better control over particle size and morphology. The research highlights that using Barium acetylacetonate in sol-gel synthesis leads to high-purity (>99.98%) BaTiO3 powder with desirable properties for various applications [].

Q4: Besides its use in electronic materials and ceramics, are there any other notable applications of Barium acetylacetonate?

A4: Barium acetylacetonate, alongside other volatile coordination compounds, plays a significant role in the Chemical Vapor Deposition (CVD) of high-temperature superconducting (HTSC) thin films []. Specifically, it is used as a precursor for the growth of YBa2Cu3O7-x films with preferred c-axis orientation []. This highlights the versatility of Barium acetylacetonate in advanced materials synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.